molecular formula C7H10O5 B1361596 1,3-Diacetoxyacetone CAS No. 6946-10-7

1,3-Diacetoxyacetone

Cat. No. B1361596
CAS RN: 6946-10-7
M. Wt: 174.15 g/mol
InChI Key: PZVCVSQSQHGBNE-UHFFFAOYSA-N
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Description

1,3-Diacetoxyacetone is a chemical compound with the molecular formula C7H10O5 and a molecular weight of 174.15 . It is a solid substance at 20°C and appears as a white to light yellow to light orange powder or crystal .


Synthesis Analysis

1,3-Diacetoxyacetone can be synthesized from glycerol through acetylation with acetic acid . The diacetylglycerols obtained can be subsequently oxidized into 1,3-diacetoxyacetone under air using an AlOx-embedded copper nanoparticle catalyst .


Molecular Structure Analysis

1,3-Diacetoxyacetone contains a total of 21 bonds, including 11 non-H bonds, 3 multiple bonds, 6 rotatable bonds, 3 double bonds, 2 aliphatic esters, and 1 aliphatic ketone .


Chemical Reactions Analysis

1,3-Diacetoxyacetone is an acetylation agent that reacts with terminal alkynes in a chemical reaction . It is synthesized by the acetonitrile-catalyzed addition of chlorine to an iminium ion .


Physical And Chemical Properties Analysis

1,3-Diacetoxyacetone has a melting point of 47.0 to 51.0 °C . .

Scientific Research Applications

  • Microbial Production for Cosmetic and Food Industries 1,3-Dihydroxyacetone (DHA), closely related to 1,3-Diacetoxyacetone, is extensively used in cosmetics, medicines, and food products. Recent progress in metabolic engineering has focused on the microbial production of DHA. Key strategies include enhancing glycerol dehydrogenase activity through genetic engineering and optimizing fermentation processes based on the metabolic characteristics of specific strains (Sun, Hu, Zheng, & Shen, 2010).

  • Cosmetic Industry and Skincare The cosmetic industry heavily utilizes 1,3-Dihydroxyacetone, a key ingredient in sunless tanning products. A high-throughput screening method has been developed to efficiently isolate DHA-producing bacteria, significantly improving the production efficiency and reducing costs (Hu & Zheng, 2009).

  • Efficient Synthesis and Production Methods Innovative methods for synthesizing 1,3-Dihydroxyacetone from glycerol 1,3-dichlorohydrin have been developed. These methods involve various steps, including selective chlorination, oxidation, and hydroxylation, providing efficient routes to DHA and its derivatives (da Silva, dos Santos, da Silva, & Pereira, 2020).

  • Transformation into Valuable Compounds Research demonstrates the transformation of glycerol into valuable compounds like diacetylglycerols and subsequently into 1,3-diacetoxyacetone using reusable heterogeneous catalysts. This process is significant for sustainable chemistry and industrial applications (Mizugaki, Arundhathi, Mitsudome, Jitsukawa, & Kaneda, 2014).

  • Electrochemical Detection Methods An efficient electrochemiluminescence method for detecting 1,3-Dihydroxyacetone has been developed. This method is highly sensitive and allows for the detection of DHA without any derivatization, offering potential applications in analytical chemistry (Sun, Gao, Qi, Song, Hui, Liu, & Xu, 2018).

  • are important for the development of skincare products with added functional benefits (Quintana, Garson, & Lasslo, 1969).
  • Biomass Pyrolysis and Catalytic Steam Reforming Acetol, a compound similar to 1,3-Dihydroxyacetone, has been studied as a model compound in the catalytic steam reforming of biomass pyrolysis liquids. This research contributes to the understanding of the conversion processes of biomass-derived chemicals into energy and other valuable products (Bimbela, Oliva, Ruíz, García, & Arauzo, 2009).

  • Applications in Solubility and Crystallization Studies The solubility and metastable zone of 1,3-Dihydroxyacetone in various solvent mixtures have been investigated. This research is relevant for the cosmetic industry, particularly for the drowning-out process used in DHA production, highlighting the importance of understanding the physicochemical properties of key ingredients (Zhu, Youssef, Porte, Rannou, Delplancke-Ogletree, & Lung-Somarriba, 2003).

Safety And Hazards

In case of inhalation or skin contact, it is advised to remove the victim to fresh air and rinse the skin with water . If eye contact occurs, rinse cautiously with water for several minutes . If ingested, get medical advice/attention .

properties

IUPAC Name

(3-acetyloxy-2-oxopropyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O5/c1-5(8)11-3-7(10)4-12-6(2)9/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZVCVSQSQHGBNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40287893
Record name 1,3-Diacetoxyacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40287893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Diacetoxyacetone

CAS RN

6946-10-7
Record name 6946-10-7
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6946-10-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403750
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6946-10-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53175
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Diacetoxyacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40287893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Under an atmosphere of argon, 90 g of 1,3-dihydroxyacetone dimer and 250 mg of 4-(N,N-dimethylamino)pyridine were dissolved in 250 ml of pyridine. To the resulting solution, 225 ml of acetic anhydride was added droopowise at room temperature over 1 hour. After the resulting liquid was stirred at room temperature for 30 minutes, thereto was added 50 ml of methanol and the resulting liquid was further stirred at room temperature for 30 minutes. The solvent was removed under reduced pressure and the residue was subjected to a recrystallization from ether-petroleum ether to give 190 g of the desired compound.
Quantity
90 g
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reactant
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250 mg
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catalyst
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250 mL
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solvent
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225 mL
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Quantity
50 mL
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reactant
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Synthesis routes and methods II

Procedure details

A 16 L reactor equipped with a mechanical stirrer, a Pt-100 thermometer, a reflux condenser and a nitrogen inlet was charged with 1.00 kg (10.9 mol) 1,3-dihydroxyacetone and 3.25 L (4.03 mol) pyridine. To this suspension 3.31 L (34.8 mol) acetic acid anhydride was added during 35 min, maintaining the temperature between 15 and 22° C. with a cooling bath. During the addition the suspension turned into a clear, slightly reddish solution. The mixture was stirred for 2.5 h at RT before it was concentrated on a rotatory evaporator at 50-55° C./10 mbar. The oily residue was dissolved in 10.0 L dichloromethane and washed two times with 5.0 L 2N hydrochloric acid, then with 5.0 L water. The organic layer was concentrated on a rotatory evaporator at 40° C./10 mbar and the oily residue was further dried under these conditions for 1.5 h. The dark red crude product (2 kg) was dissolved in 5.7 L toluene and the solution was warmed to 30° C. 5 L heptane were added during 10 min and the resulting turbid solution was seeded with product crystals, whereas fast crystallization occurred. 5 L heptane was added to the suspension to improve stirability. After stirring overnight at RT the suspension was cooled to 0° C. and stirred for 2 h at that temperature. The crystals then were filtered off and washed portionwise with totally 7 L of pre-cooled heptane. The crystals were dried at 30-35° C. at <=10 mbar over the weekend, to give 1.47 kg 1,3-diacetoxyacetone (78% yield; assay: 100%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 kg
Type
reactant
Reaction Step One
Quantity
3.25 L
Type
reactant
Reaction Step One
[Compound]
Name
suspension
Quantity
3.31 L
Type
reactant
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
D Yang, YC Yip, MW Tang, MK Wong… - Journal of the …, 1996 - ACS Publications
Dioxiranes1 are important oxidants for organic reactions such as epoxidation, 2 heteroatom oxidation, 3 and oxygenation of CH bonds. 4 In particular, epoxidation mediated by …
Number of citations: 345 pubs.acs.org
T Mizugaki, R Arundhathi, T Mitsudome… - ACS Sustainable …, 2014 - ACS Publications
The highly efficient and selective transformations of glycerol to valuable compounds using reusable heterogeneous catalysts are demonstrated. Lanthanum cation-exchanged …
Number of citations: 32 pubs.acs.org
Q Chao, V Nair - Bioorganic & Medicinal Chemistry Letters, 1997 - Elsevier
Novel 4′-hydroxymethyl-2′,3′-dideoxy-3′-thianucleosides and their cyclic monophosphates have been synthesized and evaluated for anti-HIV activity. This is the first report of the …
Number of citations: 9 www.sciencedirect.com
DK Kim, N Lee, YW Kim - Journal of Heterocyclic Chemistry, 2000 - Wiley Online Library
l,3-dioxan-5-yl)ethyl] Derivatives of Guanine and 2-Aminopurine Page 1 Sep-Oct 2000 Synthesis of 9-[2-(2-Hydroxymethyl-2-methyl-, -(2-Acetoxymethyl2-methyl-, -(2,2-Di(hydroxymethyl…
Number of citations: 4 onlinelibrary.wiley.com
T Mizugaki, K Kaneda - The Chemical Record, 2019 - Wiley Online Library
The environmental impact of CO 2 emissions via the use of fossil resources as chemical feedstock and fuels has stimulated research to utilize renewable biomass feedstock. The …
Number of citations: 27 onlinelibrary.wiley.com
LG Marinescu, M Bols - Angewandte Chemie, 2006 - Wiley Online Library
Enzymes have fascinated scientists since their discovery, and, over some decades, one aim in organic chemistry has been to create molecules that mimic the active sites of enzymes …
Number of citations: 103 onlinelibrary.wiley.com
M McLaughlin, J Kong, KM Belyk, B Chen… - Organic …, 2017 - ACS Publications
An enantioselective synthesis of the potent anti-HIV nucleoside EFdA is presented. Key features of stereocontrol include construction of the fully substituted 4′-carbon via a biocatalytic …
Number of citations: 52 pubs.acs.org
D Yang - Accounts of chemical research, 2004 - ACS Publications
This Account summarizes our efforts in developing organic ketone catalysts for enantioselective and diastereoselective epoxidation of olefins. We have developed an efficient and …
Number of citations: 310 pubs.acs.org
H SUEMUNE, Y MIZUHARA, H AKITA… - Chemical and …, 1986 - jstage.jst.go.jp
An enzymatic synthesis of 2, 3-O-isopropylidene-sn-glycerol (10), the synthetic key intermediate for platelet-activating factor, was achieved. Several 1, 3-di-O-acyl-2-benzylglycerols (5a-…
Number of citations: 51 www.jstage.jst.go.jp
ER Clark, JGB Howes - Journal of the Chemical Society (Resumed), 1956 - pubs.rsc.org
… 1-Acetoxy-3-chloroacetone (an improved method of isolation, including that of the co-formed 1 : 3-diacetoxyacetone, not isolated by the original workers, is described) reacted rapidly …
Number of citations: 9 pubs.rsc.org

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